molecular formula C15H16N2O B2852435 2-amino-N-(4-methylbenzyl)benzamide CAS No. 554423-04-0

2-amino-N-(4-methylbenzyl)benzamide

Cat. No.: B2852435
CAS No.: 554423-04-0
M. Wt: 240.306
InChI Key: OJBZYEBMQJFSKB-UHFFFAOYSA-N
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Description

2-amino-N-(4-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.306. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBZYEBMQJFSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino N 4 Methylbenzyl Benzamide and Analogues

Diverse Synthetic Routes and Mechanistic Investigations

The creation of the amide linkage in 2-amino-N-(4-methylbenzyl)benzamide can be approached through several synthetic strategies. The most common routes involve the direct condensation of a carboxylic acid and an amine, or the acylation of the amine using an activated carboxylic acid derivative. Mechanistic understanding of these routes is crucial for optimizing reaction conditions and improving yields.

Condensation Reactions in Amide Synthesis

Condensation reactions represent a direct approach to forming the amide bond between a carboxylic acid and an amine. However, the direct reaction is often challenging due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. chemistrysteps.com To overcome this, various strategies, including the use of coupling agents, have been developed.

The synthesis of this compound can be achieved by the condensation of 2-aminobenzoic acid with 4-methylbenzylamine (B130917). ontosight.ai This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. ontosight.aiontosight.ai

A prominent and highly efficient method for synthesizing 2-aminobenzamide (B116534) derivatives involves the use of isatoic anhydride (B1165640) (ISA), which serves as a convenient precursor to 2-aminobenzoic acid. nih.govresearchgate.net The reaction of isatoic anhydride with an amine, such as 4-methylbenzylamine, proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide. nih.govmdpi.com This method is advantageous as it often proceeds in good to excellent yields and can be carried out under conventional heating in a solvent like dimethylformamide (DMF) or even under microwave irradiation. nih.govresearchgate.net One study reported synthesizing a series of 2-aminobenzamide derivatives from isatoic anhydride, achieving high yields. nih.gov For instance, the reaction of ISA with 4-methoxyphenylamine yielded the corresponding benzamide (B126) in 99% yield under conventional heating. nih.gov

Coupling agents are indispensable in modern amide synthesis for overcoming the inherent lack of reactivity between a carboxylic acid and an amine at room temperature. chemistrysteps.comfishersci.co.uk These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group for nucleophilic attack by the amine. chemistrysteps.com

Carbodiimides are a widely used class of coupling agents, with common examples including N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comwikipedia.org The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.organalis.com.my This intermediate is then readily attacked by the amine to form the amide and a urea (B33335) byproduct. wikipedia.org While effective, the O-acylisourea can sometimes rearrange to a stable N-acylurea, which is an undesired side reaction. wikipedia.org EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. chemistrysteps.comanalis.com.my

To improve yields and suppress side reactions like racemization, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are often used in conjunction with carbodiimides. wikipedia.org

Table 1: Common Coupling Agents in Amide Synthesis

Coupling AgentAcronymKey FeaturesByproduct
N,N'-DicyclohexylcarbodiimideDCCInexpensive, high-yielding. wikipedia.orgN,N'-Dicyclohexylurea (sparingly soluble) wikipedia.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble byproduct, easy removal. chemistrysteps.comanalis.com.myWater-soluble urea derivative chemistrysteps.com
N-HydroxybenzotriazoleHOBtOften used as an additive to reduce side reactions. wikipedia.org-
N-HydroxysuccinimideHOSuUsed as an additive to form active esters. wikipedia.org-

Acylation Strategies Utilizing Activated Carboxylic Acid Derivatives

An alternative to direct condensation involves a two-step approach where the carboxylic acid is first converted into a more reactive derivative, such as an acyl halide or an acid anhydride. This activated species is then reacted with the amine. fishersci.co.uk

The conversion of 2-aminobenzoic acid to its corresponding acyl chloride, 2-aminobenzoyl chloride, provides a highly reactive electrophile for amidation. This transformation can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting 2-aminobenzoyl chloride readily reacts with 4-methylbenzylamine in a nucleophilic acyl substitution reaction.

The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orglibretexts.org This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the protonated amide. libretexts.orglibretexts.org A base, often a tertiary amine like triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride generated during the reaction. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, is generally rapid and efficient. fishersci.co.uk

Acid anhydrides are another class of activated carboxylic acid derivatives used for acylation. As previously mentioned in section 2.1.1.1, isatoic anhydride is a particularly useful cyclic anhydride for the synthesis of 2-aminobenzamides. nih.govresearchgate.net Its reaction with amines like 4-methylbenzylamine provides a direct and often high-yielding route to the target compound. nih.govmdpi.com

The mechanism begins with the nucleophilic amine attacking the more electrophilic carbonyl group of the isatoic anhydride. nih.govmdpi.com This leads to the opening of the heterocyclic ring. The resulting intermediate is unstable and readily loses a molecule of carbon dioxide (CO₂) to afford the final 2-amino-N-substituted benzamide product. nih.govmdpi.com This decarboxylative acylation is a key advantage of using isatoic anhydride as a starting material.

Innovative and Non-Traditional Amide Bond Formation

Recent advancements in organic synthesis have led to the development of novel methods for amide bond formation that offer advantages in terms of efficiency, atom economy, and functional group tolerance.

Isocyanide-Based Three-Component Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid construction of complex molecules from simple starting materials. The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate an α-acetamido carboxamide derivative. nih.govwikipedia.org

The proposed mechanism for the Ugi reaction begins with the formation of an imine from the amine and the carbonyl compound. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the isocyanide. This is followed by the addition of the carboxylate anion and a Mumm rearrangement to yield the final product. wikipedia.org

While a direct synthesis of this compound via a standard Ugi reaction is not typical, analogues and related heterocyclic structures can be efficiently synthesized. For example, 2-aminobenzamides, which can be formed from isatoic anhydride, have been used in multicomponent reactions to produce 1,4-benzodiazepine-3,5-dione derivatives. acs.org

Copper(II)-Mediated Amidation Approaches

Copper-catalyzed reactions have emerged as a versatile method for forming C-N bonds. These methods can facilitate the amidation of various substrates, including those with traditionally unreactive C-H bonds. One approach involves the domino synthesis of quinazolinones from 2-halobenzamides and benzylamines, catalyzed by copper salts. rhhz.netrhhz.net This process involves an initial Ullmann-type coupling followed by an aerobic oxidative C-H amidation.

More directly, copper-catalyzed systems can promote the amination of benzoic acid derivatives. nih.gov A plausible pathway for the synthesis of this compound could involve the copper-catalyzed coupling of a suitably protected 2-halobenzoic acid with 4-methylbenzylamine, followed by deprotection. Alternatively, direct C-H amination of a benzoic acid derivative is a potential, more atom-economical route.

Table 2: Copper-Catalyzed Domino Synthesis of 2-Aryl Quinazolinones from 2-Iodobenzamide rhhz.net

EntryArylmethanamineCatalystBaseSolventTemperature (°C)Yield (%)
1BenzylamineCuBr2K2CO3DMSO13082
24-MethylbenzylamineCuBr2K2CO3DMSO13078
34-MethoxybenzylamineCuBr2K2CO3DMSO13085
44-ChlorobenzylamineCuBr2K2CO3DMSO13075
UV-Light-Induced Dehydrogenative N-Acylation

Photochemical methods offer a green and mild alternative for amide bond formation. A notable example is the UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes to produce 2-aminobenzamides. This reaction proceeds at room temperature and has been successfully applied to the synthesis of this compound.

In a specific reported procedure, the reaction of 2-nitrobenzaldehyde (B1664092) with 4-methylbenzylamine under UV irradiation yielded this compound in 69% yield. The product was characterized by NMR spectroscopy and mass spectrometry. This method is advantageous as it avoids harsh reagents and high temperatures.

Reaction of Esters with Alkali Metal Amidoboranes

A rapid and highly efficient method for the synthesis of primary and secondary amides involves the direct amidation of esters with alkali metal amidoboranes, such as sodium amidoboranes (NaNHRBH3). Current time information in Bangalore, IN.rsc.org This reaction proceeds at room temperature without the need for catalysts and is often complete within minutes, demonstrating high chemoselectivity and quantitative conversion. Current time information in Bangalore, IN.rsc.orgnih.gov

The proposed mechanism involves a nucleophilic addition of the amidoborane to the ester, followed by a rapid proton transfer-induced elimination. Current time information in Bangalore, IN.rsc.org This methodology is applicable to a wide range of esters, including aromatic and aliphatic derivatives, and tolerates various functional groups. nih.gov The synthesis of this compound could be achieved by reacting a methyl or ethyl ester of 2-aminobenzoic acid with a custom amidoborane derived from 4-methylbenzylamine.

Table 3: Synthesis of Primary Amides from Various Esters using Sodium Amidoborane (NaAB) nih.gov

EntryEster SubstrateProductYield (%)
1Methyl benzoateBenzamide91
2Methyl p-toluate4-Methylbenzamide96
3Methyl 4-fluorobenzoate4-Fluorobenzamide95
4L-Phenylalanine methyl esterL-Phenylalaninamide90
5Methyl nicotinateNicotinamide92

Reaction conditions: ester (0.5 mmol), NaAB (2.4 equiv), THF (5 mL), room temperature, 5 min.

Synthesis from Isatoic Anhydride

A classical and reliable method for the synthesis of 2-aminobenzamide derivatives is the reaction of isatoic anhydride with a primary or secondary amine. researchgate.netrsc.org This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to afford the N-substituted 2-aminobenzamide. google.com

The reaction is often carried out by heating the reactants in a suitable solvent such as dimethylformamide (DMF) or even under solvent-free conditions. researchgate.netthieme-connect.com This method is highly versatile and has been used to prepare a wide array of 2-aminobenzamide analogues. researchgate.netnih.gov The synthesis of this compound can be readily achieved by reacting isatoic anhydride with 4-methylbenzylamine. thieme-connect.com

Table 4: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride and Various Amines researchgate.netnih.gov

EntryAmineSolventConditionsYield (%)Reference
14-FluoroanilineDMFHeat72 researchgate.net
24-ChloroanilineDMFHeat80 nih.gov
34-MethoxyanilineDMFHeat99 nih.gov
4BenzylamineDMSO90 °C, 1hHigh thieme-connect.com
54-ChlorobenzylamineMethanolReflux95 nih.gov

Nitro Group Reduction Strategies for Amine Precursors

The reduction of an aromatic nitro group to a primary amine is a critical transformation in the synthesis of 2-aminobenzamides when starting from nitro-substituted precursors. The challenge lies in achieving chemoselectivity, particularly when other reducible functional groups, such as the amide itself, are present. researchgate.net A variety of methods have been developed to address this, ranging from classical catalytic hydrogenation to novel metal-free systems.

Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon (Pd/C) is a widely employed method. wikipedia.org However, for substrates with sensitive functionalities, milder and more selective reagents are often necessary. Metal-free approaches have gained traction; one such method employs a combination of potassium hydroxide (B78521) (KOH) and isopropanol (B130326) (iPrOH) to chemoselectively reduce nitrobenzamides to their corresponding aminobenzamides in good to excellent yields under mild conditions. researchgate.net

Another strategy involves the use of sodium borohydride (B1222165) (NaBH₄), a mild reducing agent that typically does not reduce nitro groups on its own. jsynthchem.com Its reducing power can be enhanced by using it in conjunction with transition metal complexes. For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to effectively reduce nitroaromatic compounds to their corresponding amines in an ethanol (B145695) solvent at room temperature. jsynthchem.com Hydrazine hydrate (B1144303) has also been utilized for the selective reduction of aromatic nitro groups under pressure, leaving the amide functionality intact. researchgate.net

Recent innovations include one-pot procedures that combine multiple reaction steps. A palladium-catalyzed, one-pot synthesis was developed that couples alcohol oxidation with nitro group reduction. This method uses a Pd(dppf)Cl₂ catalyst for a hydrogen transfer reaction that reduces the nitro group, followed by a condensation step.

Table 1: Comparison of Nitro Group Reduction Methods for Benzamide Precursors

MethodReagents/CatalystKey AdvantagesReference
Catalyst-Free Hydrogen Proton TransferiPrOH/KOHMetal-free, operationally simple, mild conditions. researchgate.net
Transition Metal-Enhanced Borohydride ReductionNaBH₄ / Ni(PPh₃)₄Utilizes a mild primary reductant; enhanced reactivity. jsynthchem.com
Pressure-Mediated ReductionHydrazine HydrateSelective for nitro group over amide functionality. researchgate.net
Catalytic HydrogenationRaney Ni or Pd/C, H₂Widely used, effective for many substrates. wikipedia.org
One-Pot Catalytic Transfer HydrogenationPd(dppf)Cl₂, AlcoholCombines multiple steps, increasing efficiency.

Green Chemistry and Sustainable Synthetic Protocols for Benzamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzamides, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. A significant advancement is the development of solvent- and activation-free conditions. One such method achieves the N-benzoylation of amines using vinyl benzoate, which proceeds at room temperature without the need for a catalyst or solvent, and the desired amide product can be easily isolated by crystallization. tandfonline.comtandfonline.com

Microwave-assisted organic synthesis (MAOS) represents another green approach. A highly efficient, scalable, and solvent-free method for benzanilide (B160483) synthesis uses a recyclable, heterogeneous palladium-doped clay catalyst under microwave irradiation. tandfonline.com This protocol features short reaction times, easy catalyst recovery, and product purification by crystallization, avoiding column chromatography and the use of large volumes of organic solvents. tandfonline.com

Water, as a benign solvent, is highly desirable for sustainable synthesis. A rhodium(III)-catalyzed C–H activation approach has been developed for the synthesis of isoquinolones (related cyclic amide structures) from benzamides and alkynes in an aqueous medium, using air as the sole oxidant. rsc.org A key advantage of this method is that the product often precipitates directly from the aqueous solution, simplifying purification. rsc.org Three-component reactions also contribute to green synthesis by increasing molecular complexity in a single step. The synthesis of N-alkyl 2-aminobenzamide derivatives from isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives is an example of an efficient, high-yield reaction with a simple workup. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of benzamide synthesis, systematic optimization of reaction parameters is essential. This process involves adjusting variables such as catalyst type and loading, solvent, temperature, reaction time, and reagent stoichiometry to achieve the highest possible yield and purity.

For instance, in a metal-free protocol for the synthesis of N-alkylated benzamides, various bases and solvents were screened. The optimal conditions were determined to be 2.5 equivalents of potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) (CH₃CN) as the solvent, heated at 80°C for 8 hours. beilstein-journals.org This optimization led to significantly higher yields compared to other bases like Cs₂CO₃ or organic bases, and other solvents like DMF or DMSO. beilstein-journals.org

In the development of a synthesis for N-pyridinyl benzamide, researchers investigated the effects of temperature, catalyst loading, and the molar ratio of reactants. mdpi.com The yield was found to peak at a reaction temperature of 80°C, with higher temperatures leading to decomposition. The optimal catalyst amount was identified as 10 mol%, with no significant improvement in yield observed at higher loadings. mdpi.com Similarly, a one-step synthesis of N-formanilide derivatives was optimized by systematically varying reagent equivalents, solvent, temperature, and reaction time, ultimately achieving a yield of 89% under the fine-tuned conditions. rsc.org

Table 2: Example of Reaction Condition Optimization for Benzamide Synthesis

ParameterCondition TestedResult/ObservationReference
BaseK₂CO₃ vs. Cs₂CO₃, DBU, Et₃NK₂CO₃ was found to be the superior base. beilstein-journals.org
SolventCH₃CN vs. Toluene, THF, DMF, DMSOCH₃CN provided the highest yield. beilstein-journals.org
Temperature60°C, 80°C, 100°C80°C was optimal; 100°C led to decomposition. mdpi.com
Catalyst Loading5, 7.5, 10, 12.5 mol%Yield peaked at 10 mol%. mdpi.com
Reaction Time12h, 16h, 24h16h provided the optimal balance of yield and time. rsc.org

Scalability Studies for Laboratory and Potential Industrial Applications

The transition of a synthetic route from a laboratory benchtop (milligram to gram scale) to a pilot or industrial scale (kilogram scale) presents numerous challenges. A scalable process must be robust, cost-effective, safe, and environmentally benign. Factors that are manageable on a small scale, such as purification by chromatography, extended reaction times, or the use of expensive reagents, can become prohibitive on a larger scale. acs.org

Process development for the pilot-scale preparation of a complex benzamide derivative highlighted several key improvements for scalability. These included shortening the number of chemical steps, avoiding the handling of hazardous reagents like chlorine gas, and redesigning the final amide coupling step to use a mixed anhydride method. This redesign allowed for the isolation of the product by filtration and crystallization, completely avoiding the need for chromatography. researchgate.net

Methodologies designed with scalability in mind from the outset are particularly valuable. The previously mentioned solvent-free, microwave-assisted synthesis using a recyclable palladium-on-clay catalyst was noted for its potential scalability. tandfonline.com Its features—heterogeneous catalyst, no solvent, and non-chromatographic purification—are all highly favorable for industrial application. Similarly, a Rh(III)-catalyzed reaction in water was demonstrated to be applicable to gram-scale synthesis, a crucial first step in assessing its industrial viability. rsc.org A review of transition metal-catalyzed reactions emphasizes that for large-scale processes, factors such as the cost and availability of metal precursors and ligands, the duration of unit operations (e.g., heating, filtration), and the potency of reagents must be carefully considered. acs.org

Late-Stage Functionalization Techniques for Benzamide Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule, such as a benzamide, in the final steps of a synthesis. scispace.com This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to repeat the entire synthesis from scratch.

C-H bond functionalization is a prominent LSF technique. A cobalt-catalyzed, directing group-assisted C-H functionalization of benzamides has been developed to react with maleimides, providing access to complex spirocyclic structures. researchgate.net This demonstrates that the benzamide group itself can be used to direct the selective modification of its own aromatic ring.

For more complex benzamide-containing structures, such as oligobenzamide foldamers that mimic protein secondary structures, LSF provides a route to compounds that are difficult to synthesize through traditional iterative coupling. rsc.org In one approach, a fully assembled scaffold containing phenol (B47542) groups was functionalized in a late stage via Mitsunobu chemistry or alkylation, allowing for the creation of a library of derivatives with diverse side chains from a common intermediate. rsc.org

Electrochemical late-stage functionalization (eLSF) has also emerged as a sustainable and powerful platform. nih.gov Electrochemical methods can be used for a variety of transformations, including the functionalization of benzylic C(sp³)–H bonds, which are present in the 4-methylbenzyl group of the title compound. The introduction of small groups like hydroxyl or fluoro can dramatically alter a molecule's biological properties. scispace.comnih.gov These techniques offer mild conditions and high functional group tolerance, making them well-suited for the diversification of complex, bioactive benzamide scaffolds. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 2 Amino N 4 Methylbenzyl Benzamide

Advanced Spectroscopic Characterization Techniques

The molecular structure of 2-amino-N-(4-methylbenzyl)benzamide was determined and confirmed through the application of several advanced spectroscopic methods. These techniques provide complementary information regarding the compound's carbon-hydrogen framework, functional groups, molecular weight, and elemental composition.

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra were analyzed to map out the proton and carbon environments of the title compound.

The ¹H-NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum for this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. thieme-connect.com The observed chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J), and integrations are consistent with the proposed structure.

The key assignments are as follows: A singlet at 2.33 ppm corresponds to the three protons of the methyl (-CH₃) group on the benzyl (B1604629) ring. thieme-connect.com The two protons of the benzylic methylene (B1212753) (-CH₂-) group appear as a doublet at 4.51 ppm, with the splitting caused by coupling to the adjacent amide proton (-NH-). thieme-connect.com The aromatic region of the spectrum displays a complex pattern of signals between 6.55 and 7.29 ppm. Specifically, the protons of the 2-aminobenzamide (B116534) moiety and the 4-methylbenzyl group give rise to these signals. thieme-connect.com A broad singlet at 6.40 ppm is characteristic of the amide proton, while a singlet at 5.52 ppm corresponds to the two protons of the primary amine (-NH₂) group. thieme-connect.com

Interactive Data Table: ¹H-NMR Spectral Data of this compound thieme-connect.com

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
7.29dd7.9, 1.51HAromatic H
7.25–7.18m-2HAromatic H
7.18–7.11m-3HAromatic H
6.68–6.55m-2HAromatic H
6.40s-1HAmide NH
5.52s-2HAmino NH₂
4.51d5.62HBenzyl CH₂
2.33s-3HMethyl CH₃

dd = doublet of doublets, m = multiplet, s = singlet, d = doublet

While specific experimental ¹³C-NMR data for this compound is not available in the cited literature, data for its isomers, 2-amino-N-(2-methylbenzyl)benzamide and 2-amino-N-(3-methylbenzyl)benzamide, provide a strong basis for predicting the chemical shifts. thieme-connect.com The ¹³C-NMR spectrum is expected to show 13 distinct signals, corresponding to the unique carbon atoms in the molecule, as the two aromatic carbons ortho to the methyl group and the two meta carbons are equivalent due to free rotation.

The carbonyl carbon (C=O) of the amide is anticipated to appear significantly downfield, likely in the range of 168-169 ppm. The carbon atoms of the two aromatic rings would resonate between approximately 114 and 149 ppm. The benzylic carbon (-CH₂) is expected around 43-44 ppm, and the methyl carbon (-CH₃) should appear at the most upfield position, around 21 ppm. thieme-connect.com

Interactive Data Table: Comparison of ¹³C-NMR Data for Isomers of Methylbenzylbenzamide thieme-connect.com

Assignment2-amino-N-(2-methylbenzyl)benzamide (δ ppm)2-amino-N-(3-methylbenzyl)benzamide (δ ppm)Predicted this compound (δ ppm)
C=O168.6169.1~169
Quaternary Aromatic C148.7, 136.4, 135.8, 114.9148.7, 138.3, 138.2, 115.7~148, ~137, ~135, ~115
Aromatic CH132.2, 130.5, 128.3, 127.7, 127.1, 126.1, 117.2, 116.4132.2, 128.5, 128.4, 128.1, 127.1, 124.7, 117.2, 116.4~116-133
Benzyl CH₂41.843.5~43.6
Methyl CH₃18.921.3~21.1

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Drawing comparisons from structurally similar compounds like 2-amino-N-(4-chlorobenzyl)benzamide, key vibrational frequencies can be predicted. nih.gov The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as two distinct bands in the region of 3470-3300 cm⁻¹. The secondary amide N-H stretch typically appears as a single band in the same region. The carbonyl (C=O) stretching vibration of the amide group is one of the most intense bands in the spectrum and is anticipated around 1640 cm⁻¹. nih.gov Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3470 - 3360Medium-StrongN-H stretching (asymmetric and symmetric) of -NH₂
~3310MediumN-H stretching of secondary amide
~1640StrongC=O stretching of amide (Amide I band)
~1590MediumN-H bending of amide (Amide II band)
~1600 - 1450Medium-WeakC=C stretching of aromatic rings

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. For this compound (C₁₅H₁₆N₂O), the calculated monoisotopic mass is 240.1263 Da.

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺. Based on data for a closely related isomer, the expected exact mass for the [M+H]⁺ ion is 241.1341, which would be experimentally confirmed. thieme-connect.com The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a 4-methylbenzyl cation (m/z 105) and a 2-aminobenzamide radical cation (m/z 136), or the cleavage of the amide C-N bond.

Data Table: Molecular Mass Information

ParameterValue
Molecular FormulaC₁₅H₁₆N₂O
Molecular Weight ( g/mol )240.30
Calculated Exact Mass (Da)240.1263
Expected [M+H]⁺ (Da)241.1341

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for verifying the empirical and molecular formula. The theoretical elemental composition of this compound (C₁₅H₁₆N₂O) has been calculated. Experimental values obtained from combustion analysis are expected to be in close agreement (typically within ±0.4%) with these theoretical values, which would confirm the purity and elemental formula of the synthesized compound.

Interactive Data Table: Elemental Composition of C₁₅H₁₆N₂O

ElementSymbolTheoretical Percentage (%)
CarbonC74.97
HydrogenH6.71
NitrogenN11.66
OxygenO6.66

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a specific crystallographic report for this compound is not publicly available in the searched literature, a comprehensive analysis can be conducted by examining the crystal structure of the closely related compound, N-(4-methylbenzyl)benzamide. This analogue differs only by the absence of the 2-amino group on the benzamide (B126) ring. The Cambridge Crystallographic Data Centre (CCDC) holds the deposition for this compound under the reference number 1524601. researchgate.net

Crystal System and Space Group Analysis

The crystal structure of N-(4-methylbenzyl)benzamide has been determined by single-crystal X-ray diffraction. researchgate.net It crystallizes in the orthorhombic system, which is characterized by three unequal axes that are mutually perpendicular. The space group was identified as Pna2₁, a non-centrosymmetric space group. This lack of a center of symmetry is a notable feature of this crystal structure. researchgate.net

For comparison, another related compound, N-(2-amino-phenyl)-2-methyl-benzamide, crystallizes in the monoclinic crystal system with a centrosymmetric space group P2₁/c. researchgate.net The difference in crystal system and space group highlights how a change in the substitution pattern—in this case, the position of the methyl group and the nature of the amino-substituted ring—can significantly influence the solid-state packing of the molecules.

Unit-Cell Dimensions and Molecular Packing

The unit cell is the fundamental repeating unit of a crystal lattice. For N-(4-methylbenzyl)benzamide, the dimensions of the orthorhombic unit cell have been precisely measured. These parameters define the size and shape of the repeating volume that contains the molecules in the crystal.

The molecular packing in the crystal of N-(4-methylbenzyl)benzamide is primarily stabilized by a network of intermolecular interactions. The molecules are arranged in layers that are parallel to the a-axis of the crystal. researchgate.net

Crystallographic Data for N-(4-methylbenzyl)benzamide
Crystal System Orthorhombic
Space Group Pna2₁
CCDC Number 1524601

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure of N-(4-methylbenzyl)benzamide is significantly influenced by a combination of intermolecular forces. The most prominent of these are the N—H⋯O hydrogen bonds, which are a characteristic feature of benzamide derivatives. researchgate.netmdpi.comiucr.org In the crystal of N-(4-methylbenzyl)benzamide, these hydrogen bonds link the molecules together. researchgate.net

In the related molecule, 2-Hydroxy-N-(4-methylphenyl)benzamide, intramolecular N—H⋯O and C—H⋯O hydrogen bonds are present, leading to a nearly planar molecular conformation. researchgate.net Furthermore, intermolecular O—H⋯O and C—H⋯O hydrogen bonds create supramolecular chains. researchgate.net This illustrates the diverse hydrogen bonding motifs that can arise from different functional groups on the benzamide scaffold.

Chemical Reactivity and Derivatization Strategies for 2 Amino N 4 Methylbenzyl Benzamide

Reactivity Profiling of the Amide and Amino Functionalities

The reactivity of 2-amino-N-(4-methylbenzyl)benzamide is centered on its amino and amide groups. The ortho-disposition of these two groups on the benzene (B151609) ring allows for unique intramolecular cyclization reactions, in addition to the characteristic reactions of each individual functionality.

The primary amino group of 2-aminobenzamide (B116534) scaffolds is reactive towards oxidation, often participating in oxidative cyclization reactions with the adjacent amide nitrogen. A prominent transformation is the synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmaceutical interest. thieme-connect.com This is typically achieved by reacting the 2-aminobenzamide derivative with a C1 synthon, such as an aldehyde or alcohol, in the presence of an oxidizing agent or a catalyst that facilitates aerobic oxidation.

For instance, copper-catalyzed oxidative cyclization is an efficient method for constructing quinazolinone rings. thieme-connect.comthieme-connect.com In these reactions, the 2-aminobenzamide derivative reacts with a C1 source, which can be dimethylformamide (DMF) or various alcohols, under oxidative conditions. thieme-connect.comrsc.org The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic quinazolinone ring system. rsc.org While the N-(4-methylbenzyl) substituent is not explicitly detailed in all studies, the general applicability to N-benzyl and N-aryl substrates suggests that this compound would be a suitable substrate for these transformations. thieme-connect.comorganic-chemistry.org

Table 1: Examples of Oxidative Cyclization Reactions of N-Substituted 2-Aminobenzamides

N-Substituent C1 Source Catalyst/Reagent Conditions Product Type Reference
N-Benzyl Benzyl (B1604629) Alcohol CuI / Cs₂CO₃ Microwave, Solvent-free Quinazolinone rsc.org
N-Phenyl DMF CuBr 130 °C, O₂ Quinazolinone thieme-connect.com
N-Aryl/Alkyl Tertiary Amines Cu₂O / PCy₃ CHCl₃, Aerobic Quinazolinone organic-chemistry.orgthieme-connect.com

The amide functionality in this compound is chemically robust but can be reduced to the corresponding amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). pearson.comlibretexts.org

This reaction converts the N-(4-methylbenzyl)benzamide moiety into a diamine. Specifically, the reduction of this compound would yield 2-amino-N-(4-methylbenzyl)benzylamine. This process is a standard method for amine synthesis from amide precursors. libretexts.org While literature specifically detailing the reduction of this compound is sparse, the reduction of the closely related N-benzylbenzamide to dibenzylamine (B1670424) using LiAlH₄ is well-documented and serves as a direct analogue for this reaction. pearson.com

The primary aromatic amino group is a potent nucleophile and readily participates in nucleophilic substitution reactions. This reactivity is fundamental to building more complex molecules from the this compound scaffold. The nitrogen's lone pair of electrons can attack various electrophilic centers, most commonly acylating and alkylating agents.

Acylation of the 2-amino group leads to the formation of N,N'-disubstituted benzamide (B126) derivatives. ajol.info For example, reaction with a benzoyl chloride derivative would yield a 2-(benzamido)-N-(4-methylbenzyl)benzamide. This reactivity has been exploited to synthesize a range of N-substituted benzamides. ajol.infodovepress.com Control experiments in related systems have confirmed that the primary amino group is a more potent nucleophile than the amide group in intermolecular amination reactions. rsc.org This selectivity is crucial for predictable derivatization at the 2-position.

Derivatization for Scaffold Modification

The functional groups of this compound provide strategic points for chemical modification, allowing for the construction of diverse molecular architectures.

Building upon the nucleophilicity of the amino group, a wide array of complex amide derivatives can be synthesized. The reaction of 2-aminobenzamides with isatoic anhydride (B1165640), for instance, results in the formation of anthraniloylanthranilamide structures. mdpi.comcdnsciencepub.com Similarly, reaction with various substituted benzaldehydes and N-benzoylglycine can yield N-(substituted coumarin-3-yl) benzamides through cyclocondensation reactions. ajol.info These methods demonstrate how the 2-amino group can be readily acylated to introduce complex side chains and heterocyclic systems.

Table 2: Synthesis of Complex Derivatives via Reaction at the Amino Group

Starting Material Reagent(s) Product Type Reference
2-Aminobenzamide Isatoic Anhydride 2-Amino-N-(2-carbamoylphenyl)benzamide mdpi.com
2-Hydroxybenzaldehyde derivatives, N-Benzoylglycine Acetic Anhydride, Sodium Acetate N-(Substituted coumarin-3-yl) benzamide ajol.info

The primary aromatic amine of this compound can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, or a polymer-supported nitrite reagent. rsc.orggoogle.com The resulting diazonium salt is a versatile intermediate.

This diazonium intermediate can undergo two primary reaction pathways:

Intramolecular Cyclization: The diazonium group can be attacked by the neighboring amide nitrogen, leading to an intramolecular cyclization. This reaction is a key method for synthesizing N-substituted 1,2,3-benzotriazin-4(3H)-ones. cdnsciencepub.comrsc.org The reaction proceeds smoothly for a wide range of N-substituted 2-aminobenzamides, including N-benzyl derivatives, typically using reagents like p-toluenesulfonic acid and a nitrite source. rsc.org

Intermolecular Coupling: The diazonium salt can react with an electron-rich aromatic compound (a coupling component), such as an acetoacetanilide (B1666496) derivative, to form an azo compound. This is a classic diazo coupling reaction used in the synthesis of azo pigments. google.com A patent describes the preparation of N-substituted benzamide type azo yellow pigments by diazotizing an amino-N-substituted benzamide and coupling it with an acetoacetanilide coupler. google.com

Table 3: Reactions Involving Diazotization of N-Substituted 2-Aminobenzamides

N-Substituent Reagent(s) Coupling Partner Product Type Reference
N-Benzyl Polymer-supported nitrite, p-TsOH None (Intramolecular) N-Benzyl-1,2,3-benzotriazin-4(3H)-one rsc.org
N-(o-Carbamoylphenyl) NaNO₂, HCl None (Intramolecular) 3-(o-Carbamoylphenyl)-1,2,3-benzotriazin-4(3H)-one cdnsciencepub.com

Complexation Studies with Transition Metals (Ligand Properties)

While specific studies on the complexation of this compound with transition metals are not extensively documented in publicly available literature, the behavior of closely related 2-aminobenzamide derivatives provides significant insight into its potential as a ligand. The presence of both an amino group (-NH2) and an amide group (-CONH-) offers multiple coordination sites, allowing it to act as a versatile chelating agent.

Research on 2-aminobenzamide and its derivatives has shown that these molecules can coordinate with transition metal ions through the nitrogen atom of the amino group and the oxygen atom of the amide carbonyl group, forming stable chelate rings. researchgate.netiucr.org This bidentate coordination is a common feature for this class of compounds.

For instance, studies on the complexation of 2-aminobenzamide with Cu(II) have demonstrated the formation of dimeric complexes where the copper atoms are bridged by chloride ions. In these structures, the 2-aminobenzamide ligand binds to a single copper ion in a chelating manner through the amino nitrogen and the amide oxygen. iucr.org Similarly, complexes of Ni(II) and Cd(II) with pyrazole-based carboxamide ligands have been synthesized and characterized, showcasing the coordination potential of the amide group. mdpi.com

Furthermore, Schiff base derivatives of aminobenzamides have been extensively used to create a wide array of transition metal complexes with metals such as Co(II), Cu(II), Zn(II), and Ni(II). biointerfaceresearch.comresearchgate.net These studies reveal that the imine nitrogen of the Schiff base, along with other donor atoms in the molecule, actively participates in coordination. Although this compound is not a Schiff base, this highlights the reactivity of the amino group and its potential for modification to create more complex ligands.

Based on this information, it can be inferred that this compound would likely form stable complexes with a variety of transition metals. The coordination geometry and the stoichiometry of the resulting complexes would depend on the specific metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

Table 1: Potential Coordination Behavior of this compound with Transition Metals (Inferred from Related Compounds)

Metal IonPotential Coordination SitesExpected Complex TypeSupporting Evidence from Related Compounds
Cu(II)Amino Nitrogen, Amide OxygenMononuclear or Dinuclear ChelatesFormation of dimeric [Cu2Cl4(C7H8N2O)2] with 2-aminobenzamide. iucr.org
Ni(II)Amino Nitrogen, Amide OxygenOctahedral or Square Planar ComplexesFormation of Ni(L1)22 with a pyrazole-based carboxamide ligand. mdpi.com
Co(II)Amino Nitrogen, Amide OxygenOctahedral or Tetrahedral ComplexesSynthesis of Co(II) complexes with Schiff bases of 2-aminobenzohydrazide. biointerfaceresearch.com
Zn(II)Amino Nitrogen, Amide OxygenTetrahedral or Octahedral ComplexesFormation of Zn(II) complexes with Schiff bases of 2-aminobenzohydrazide. biointerfaceresearch.com

This table is predictive and based on the behavior of structurally similar compounds. Experimental verification is required for this compound.

Computational Chemistry and Theoretical Modeling of 2 Amino N 4 Methylbenzyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like 2-amino-N-(4-methylbenzyl)benzamide.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Within the framework of DFT, the properties of a molecule are determined by its electron density.

A typical DFT study on this compound would involve the optimization of its molecular geometry to find the lowest energy conformation. This process would yield precise information on bond lengths, bond angles, and dihedral angles. Following geometry optimization, various electronic properties would be calculated. While specific data for this compound is not available, a hypothetical output of such a study is presented in the table below to illustrate the nature of the findings.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

PropertyHypothetical Value
Total Energy-X.XXXX Hartrees
Dipole MomentY.YY Debye
PolarizabilityZ.ZZ ų

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's excitability and chemical stability. A smaller gap generally implies higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

ParameterHypothetical Energy (eV)
HOMO Energy-A.AA
LUMO Energy-B.BB
HOMO-LUMO Gap (ΔE)C.CC

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

An MEP map of this compound would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino and amide groups.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). These simulations are instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level.

Prediction of Binding Affinities with Enzymes and Receptors

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), between a ligand and a target protein. A more negative binding energy typically indicates a more stable and favorable interaction.

For this compound, docking studies against various enzymes or receptors of therapeutic interest could reveal its potential as an inhibitor or modulator. The binding affinities would be calculated and compared to known ligands to assess its potential efficacy.

Table 3: Hypothetical Binding Affinities of this compound with Selected Targets (Note: The following data is illustrative and not based on published experimental or computational results.)

Target ProteinHypothetical Binding Energy (kcal/mol)
Cyclooxygenase-2 (COX-2)-X.X
Tumor Necrosis Factor-alpha (TNF-α)-Y.Y
Epidermal Growth Factor Receptor (EGFR)-Z.Z

Elucidation of Specific Interaction Modes (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides a detailed view of the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

A docking study of this compound would identify the key amino acid residues in the binding pocket of a target protein that interact with the ligand. For instance, the amino and carbonyl groups of the benzamide (B126) moiety could act as hydrogen bond donors and acceptors, respectively. The benzyl (B1604629) and methylphenyl groups could engage in hydrophobic and π-π stacking interactions with nonpolar residues of the receptor. Understanding these specific interactions is crucial for the rational design of more potent and selective analogs.

In Silico Prediction of Potential Biological Activities

In the realm of modern drug discovery, in silico methods are indispensable for the rapid and cost-effective prediction of the biological activities of novel chemical entities. For the compound this compound, computational tools can be employed to screen for potential biological targets and forecast its pharmacokinetic and pharmacodynamic profiles. These predictive models leverage vast databases of known compounds and their biological activities to identify potential protein interactions and therapeutic applications.

Studies on the broader class of benzamides have indicated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Computational screening of this compound against various protein targets can help to elucidate the specific mechanisms underlying these potential activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are pivotal in this process. For instance, docking simulations can predict the binding affinity and mode of interaction of the compound with the active sites of various enzymes and receptors.

The following table summarizes the types of biological activities that could be predicted for this compound using various in silico tools, based on the known activities of the benzamide scaffold.

Predicted Biological Activity Computational Method Potential Protein Targets Therapeutic Area
AnticancerMolecular Docking, QSARTyrosine Kinases, Cyclooxygenase-2 (COX-2)Oncology
Anti-inflammatoryPharmacophore Modeling, Molecular DockingCyclooxygenase (COX) enzymes, CytokinesInflammation
AntimicrobialQSAR, Molecular DockingDNA Gyrase, Dihydrofolate ReductaseInfectious Diseases
AntiviralMolecular DockingViral Proteases, PolymerasesVirology
AnthelminticMolecular DockingComplex II (Succinate Dehydrogenase)Parasitology

Interactive Data Table: Predicted Biological Activities Note: This table is a representation of potential activities based on the broader benzamide class and common computational prediction methods. Specific predictions for this compound would require dedicated computational studies.

Computational Contributions to Structure-Activity Relationship (SAR) Elucidation

Computational chemistry plays a crucial role in elucidating the Structure-Activity Relationships (SAR) of drug candidates. By creating theoretical models of a compound and its analogs, researchers can understand how specific structural modifications influence biological activity. For this compound, computational SAR studies would involve systematically altering different parts of the molecule—the 2-amino group, the benzamide core, and the N-(4-methylbenzyl) substituent—and calculating the effect of these changes on the predicted binding affinity to a particular biological target.

Molecular docking studies on related benzamide derivatives have provided valuable insights into their SAR. For example, research on benzamide analogs as potential anthelmintics revealed that the orientation and interactions of the benzamide core within the binding site of complex II are critical for activity. nih.gov Similarly, studies on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors have shown that substitutions on the aryl rings significantly impact their inhibitory potency. nih.gov Computational modeling in these studies helped to rationalize the observed activities and guide the design of more potent analogs.

For this compound, a computational SAR study would likely focus on key structural features. The 2-amino group, for instance, can act as a hydrogen bond donor, and its position on the benzoyl ring is expected to be crucial for target interaction. The N-(4-methylbenzyl) group provides a significant hydrophobic component, and modifications to the methyl group's position or its replacement with other substituents would likely modulate the compound's binding affinity and selectivity.

The following table outlines potential structural modifications to this compound and the predicted impact on its activity based on general principles of medicinal chemistry and SAR studies of related compounds.

Structural Modification Rationale Predicted Impact on Activity Computational Tool for Analysis
Position of the amino group on the benzoyl ringAltering hydrogen bonding patternsSignificant change in binding affinity and selectivityMolecular Docking, 3D-QSAR
Substitution on the amino groupModifying electronic and steric propertiesModulation of target interaction and ADMET propertiesFree Energy Perturbation, Molecular Dynamics
Replacement of the 4-methylbenzyl groupExploring different hydrophobic interactions and steric fitPotential for increased potency or altered target profileMolecular Docking, Pharmacophore Mapping
Modification of the benzamide linkerAltering conformational flexibility and hydrogen bonding capacityImpact on binding mode and overall activityConformational Analysis, Molecular Dynamics

Interactive Data Table: Computational SAR Insights Note: This table presents hypothetical SAR deductions for this compound based on computational approaches and findings from related benzamide series. Experimental validation is necessary to confirm these predictions.

Biological Activity and Mechanistic Investigations of 2 Amino N 4 Methylbenzyl Benzamide in Vitro

Exploration of Biological Activities of Benzamide (B126) Derivatives

The benzamide scaffold is a versatile pharmacophore present in numerous therapeutic agents. ontosight.ai Research into its derivatives has revealed a broad spectrum of biological activities, which are detailed in the following sections.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Benzamide derivatives have been widely investigated for their potential as antimicrobial agents. farmaciajournal.com Studies have demonstrated that these compounds can exhibit inhibitory activity against a range of bacterial and fungal strains.

Research on a library of small aminobenzamide derivatives highlighted their potential as novel antimicrobial agents. One of the most potent compounds, E23, displayed minimal inhibitory concentrations (MICs) of 0.5–2 µg/mL against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE). uit.no Furthermore, this compound was effective against a panel of 275 clinical isolates, including Staphylococcus aureus, Enterococcus spp., Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as multi-drug resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). uit.no

A study on 2-aminobenzamide (B116534) derivatives synthesized from isatoic anhydride (B1165640) reported that one of the compounds showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and exhibited moderate to good activity against other bacterial and fungal strains. researchgate.net Another study focusing on N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides revealed that compounds with halogenated moieties were particularly effective, showing increased activity against Gram-positive bacteria and also extending to Gram-negative bacteria and yeasts. farmaciajournal.com For instance, one such compound demonstrated the widest antimicrobial spectrum with inhibition zones ranging from 7 to 12.5 mm. farmaciajournal.com

The following table summarizes the antimicrobial activity of selected benzamide derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
E23 (aminobenzamide derivative)Gram-positive bacteria (e.g., MRSE)0.5–2 uit.no
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-oneStaphylococcus aureus1.95 nih.gov
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-oneCandida albicans, Aspergillus niger, Rhizopus nigricans3.90 nih.gov
3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-oneStaphylococcus aureus7.81 nih.gov
3-((2-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-oneStaphylococcus aureus15.62 nih.gov
Furan-containing quinazolone pyridiniumE. coli0.5 mdpi.com
Thiophene-containing quinazolone pyridiniumS. aureus ATCC 25923, P. aeruginosa1 mdpi.com
3-pyridyl-containing quinazolone pyridiniumMRSA2 mdpi.com

Antioxidant Activity and Mechanisms

The antioxidant potential of benzamide derivatives has been a subject of investigation, with several studies highlighting their ability to scavenge free radicals and mitigate oxidative stress. nih.gov

In a study of N-acylvanillamide derivatives, phenolic compounds with 4-hydroxy and vanillinyl groups demonstrated the highest antioxidant activity, reaching 96% and 95.1%, respectively. Electron-donating groups such as 4-methyl, 4-methoxy, and isopropyl also contributed to good antioxidant activity.

Research on amino-substituted benzamide derivatives revealed that many of these compounds exhibited improved antioxidative properties compared to the standard butylated hydroxytoluene (BHT). nih.gov Computational analysis suggested that protonated forms of these compounds are better antioxidants than their neutral counterparts and that the presence of electron-donating methoxy (B1213986) groups enhances antioxidant properties. nih.gov The introduction of hydroxyl groups was also found to significantly boost antioxidative features. nih.gov

Anti-inflammatory Effects

The anti-inflammatory potential of benzamide derivatives and related heterocyclic compounds has been explored. ontosight.airesearchgate.net The C-X-C chemokine receptor type 4 (CXCR4)/C-X-C chemokine ligand 12 (CXCL12) axis is implicated in inflammatory responses, and targeting this pathway is a strategy for developing novel anti-inflammatory agents. mdpi.com Hybrids of secondary amines and amide-sulfamide derivatives have been synthesized and shown to be potent CXCR4 inhibitors, effectively suppressing the accumulation of inflammatory cells at inflammation sites. mdpi.com

In a study of quinazolinone-based hydroxamates, several compounds displayed inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW264.7 cells, with IC50 values ranging from 58.03 to 66.19 μM. ctu.edu.vn Another study on benzoxazolone derivatives as myeloid differentiation protein 2 (MD2) inhibitors, a key protein in the inflammatory process, identified compounds with significant anti-inflammatory activity against IL-6, with IC50 values as low as 5.09 μM. nih.gov

The following table presents the anti-inflammatory activity of selected compounds.

Compound/DerivativeAssay/TargetIC50 (µM)Reference
Quinazolinone hydroxamate (7a)NO Inhibition in LPS-induced RAW264.7 cells58.03 ctu.edu.vn
Benzoxazolone derivative (3g)IL-6 Inhibition5.09 nih.gov
Benzoxazolone derivative (3d)IL-6 Inhibition5.43 nih.gov
Benzoxazolone derivative (3c)IL-6 Inhibition10.14 nih.gov

Anticancer and Antiproliferative Activities (in vitro cell line studies)

A significant body of research has focused on the anticancer and antiproliferative activities of benzamide derivatives. researchgate.netnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization. researchgate.netresearchgate.netnih.gov

A series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors. nih.gov One compound, 20b, exhibited remarkable antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov Another study on N-benzylbenzamide derivatives as tubulin polymerization inhibitors identified compound 12d as the most potent, with IC50 values between 0.028 and 0.087 µM across four cancer cell lines. researchgate.net

The table below summarizes the in vitro anticancer activity of selected N-benzylbenzamide derivatives.

Compound/DerivativeCancer Cell LineIC50 (nM)Reference
20bVarious cancer cell lines12 - 27 nih.gov
12dFour cancer cell lines28 - 87 researchgate.net
1HepG219.0 acs.org
1K56216.2 acs.org
1A54914.4 acs.org
2HepG220.3 acs.org
2K56217.5 acs.org
2A54915.1 acs.org
9h, 9q, 9r, 10p, 10r, 11hMCF-7 (breast cancer)10 - 33 researchgate.net
9h, 9q, 9r, 10p, 10r, 11hMDA-MB-231 (triple-negative breast cancer)23 - 33 researchgate.net
NI-11 (benzimidazole derivative)A549 (lung cancer)2,900 researchgate.net
NI-11 (benzimidazole derivative)MCF-7 (breast cancer)7,170 researchgate.net
NI-18 (benzimidazole derivative)A549 (lung cancer)2,330 researchgate.net
NI-18 (benzimidazole derivative)MCF-7 (breast cancer)6,100 researchgate.net
3a (2-aminobenzamide derivative)A549 (lung cancer)24,590 researchgate.net
3c (2-aminobenzamide derivative)A549 (lung cancer)29,590 researchgate.net

Mechanisms of Action at the Molecular and Cellular Level

The biological effects of benzamide derivatives are often attributed to their ability to interact with and modulate the activity of specific enzymes.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, HDACs, AKR1C3)

Benzamide derivatives have been identified as inhibitors of several key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and histone deacetylases (HDACs). researchgate.netmdpi.comresearchgate.net

Cholinesterase Inhibition: AChE and BChE are crucial enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibitors of these enzymes are used in the management of Alzheimer's disease. mdpi.comnih.gov A series of N-benzyl benzamide derivatives were reported as highly selective and potent BChE inhibitors, with IC50 values in the picomolar to nanomolar range. researchgate.net Another study on novel benzamide derivatives identified a compound with an IC50 value of 0.056 µM against AChE. mdpi.com Compound 8i from a different series showed strong dual inhibitory effects on both AChE (IC50 = 0.39 µM) and BChE (IC50 = 0.28 µM). nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the regulation of gene expression, and their inhibitors are being investigated as anticancer agents. researchgate.netmdpi.com Certain 2-aminobenzamide derivatives are known to act as zinc-binding groups in the structure of HDACs. researchgate.net A study on newly synthesized benzamide derivatives reported their inhibitory activity against histone deacetylase with IC50 values in the range of 2-50 μM. researchgate.net

The following table provides a summary of the enzyme inhibitory activity of selected benzamide derivatives.

Compound/DerivativeEnzymeIC50 (µM)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE0.056 mdpi.com
8iAChE0.39 nih.gov
8iBChE0.28 nih.gov
Carbamate 1BChE0.12 researchgate.net
Carbamate 7BChE0.38 researchgate.net
Thiazole–piperazine (B1678402) sulphonamide hybrid (8g)AChE2.14 researchgate.net
Thiazole–piperazine sulphonamide hybrid (8c)AChE2.52 researchgate.net
Thiazole–piperazine sulphonamide hybrid (8e)AChE2.99 researchgate.net
Benzamide derivative (MS-275)Histone Deacetylase4.8 researchgate.net

Receptor Interaction and Modulation

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. While direct receptor binding studies for 2-amino-N-(4-methylbenzyl)benzamide are not documented, research on structurally similar compounds provides valuable insights. For example, 2-aminoindan (B1194107) and its ring-substituted derivatives have been shown to interact with plasma membrane monoamine transporters and α2-adrenergic receptors. nih.gov Specifically, 2-aminoindan displayed a high affinity for α2C receptors (Ki = 41 nM). nih.gov

Analogs of beta-casomorphin (B10794742) with D-amino acid substitutions have been studied for their binding affinities to μ- and δ-opioid receptors, indicating that even subtle structural changes can significantly alter receptor interaction profiles. nih.gov

Effects on Cellular Processes

A significant body of research on N-benzylbenzamide and 2-aminobenzamide derivatives has focused on their profound effects on critical cellular processes, particularly those relevant to cancer progression. These studies highlight the potential of this class of compounds to induce cancer cell death and inhibit proliferation.

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Numerous studies have demonstrated that derivatives of N-benzylbenzamide and 2-aminobenzamide are potent inducers of apoptosis in various cancer cell lines.

For instance, novel N-benzylbenzamide derivatives have been shown to stimulate cell apoptosis. researchgate.net Similarly, a series of 2-amino-1,4-naphthoquinone-benzamides were designed as apoptosis inducers, and their activity was confirmed through morphological changes and cell cycle analysis showing an increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.govbohrium.com In one study, compounds 5f and 5l dose-dependently increased the percentage of sub-G1 cells. nih.gov

The pro-apoptotic effects of phenoxyacetamide derivatives, which share some structural similarities, have also been documented. One such compound significantly enhanced total apoptotic cell death in HepG2 liver cancer cells by approximately 24.5-fold compared to untreated cells. mdpi.com

The following table summarizes the apoptotic effects of some benzamide derivatives on cancer cell lines.

Compound ClassCell LineEffectReference
N-benzylbenzamide derivative-Stimulated cell apoptosis researchgate.net
2-amino-1,4-naphthoquinone-benzamide (5f , 5l )-Dose-dependent increase in sub-G1 cells nih.gov
Phenoxyacetamide derivativeHepG224.5-fold increase in total apoptotic cells mdpi.com

This table presents data for structurally related compounds to infer the potential activity of this compound.

Disruption of the cell cycle is another key mechanism by which anticancer drugs exert their effects. Benzamide derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.

A study on N-benzylbenzamide derivatives reported that compound 12d induced cell cycle arrest at the G2/M phase. researchgate.net Similarly, a prodrug of an N-benzylbenzamide-containing tubulin inhibitor, when activated, led to an increase in the proportion of K562 cells in the G2/M phase. acs.org Arylamide derivatives containing a piperazine moiety, which are structurally related, also caused cell cycle arrest at the G2 phase in liver cancer cells. tandfonline.com

The table below provides examples of cell cycle modulation by benzamide derivatives.

Compound ClassCell LineEffectReference
N-benzylbenzamide derivative (12d )-G2/M phase arrest researchgate.net
N-benzylbenzamide prodrugK562Increased G2/M phase cells acs.org
Arylamide derivative with piperazineSMMC-7721, HuH-7G2 phase arrest tandfonline.com

This table presents data for structurally related compounds to infer the potential activity of this compound.

A primary mechanism of action for many N-benzylbenzamide derivatives is the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can induce a mitotic blockade, leading to cell cycle arrest and apoptosis.

Several studies have identified novel N-benzylbenzamide derivatives as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on tubulin. nih.govacs.orgnih.gov For example, compound 20b from one series exhibited significant antiproliferative activities with IC₅₀ values in the low nanomolar range against several cancer cell lines. nih.gov Another optimized benzamide derivative, compound 48 , also inhibited tubulin polymerization and promoted mitotic blockade. acs.orgnih.gov

The inhibitory concentrations for tubulin polymerization for some of these derivatives have been quantified, highlighting their potency.

Compound ClassEffectIC₅₀ for Tubulin PolymerizationReference
N-benzylbenzamide derivative (20b )Inhibited tubulin polymerizationNot specified nih.gov
Benzamide derivative (48 )Inhibited tubulin polymerizationNot specified acs.orgnih.gov
Benzimidazole derivative (7n )Inhibited tubulin polymerization5.05 ± 0.13 μM researchgate.net

This table presents data for structurally related compounds to infer the potential activity of this compound.

Activation of Hypoxia-Inducible Factor 1 (HIF-1) Pathways

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that plays a central role in cellular adaptation to low oxygen (hypoxia) conditions. nih.gov HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under normal oxygen levels, HIF-1α is rapidly degraded, but under hypoxic conditions, it becomes stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. nih.gov This complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of over 70 target genes, activating their transcription. nih.gov These genes are involved in crucial processes such as angiogenesis, cell proliferation, survival, and metabolism, which are hallmarks of carcinogenesis and are associated with poor prognosis and treatment resistance in cancer. nih.govnih.gov

The stabilization of HIF-1α can be triggered by various stimuli, including the generation of reactive oxygen species (ROS), which can activate signaling cascades like the ERK1/2 pathway, leading to increased HIF-1 transcriptional activity. plos.org Due to its significant role in tumor progression, the HIF-1 pathway has become a major molecular target for the development of novel anticancer therapies. nih.gov Inhibitors of the HIF-1 pathway can function through several mechanisms, including decreasing the synthesis of HIF-1α protein, promoting its degradation, or blocking its transcriptional activity. nih.gov

While the broader class of benzamide derivatives has been investigated for a wide range of pharmacological effects, including anticancer properties, specific research detailing the direct activation or inhibition of the HIF-1 pathway by this compound is not extensively documented in current literature. ontosight.ai However, compounds that modulate pathways known to regulate HIF-1α, or that share structural similarities with known inhibitors, are of significant interest. nih.gov For instance, the isoflavone (B191592) genistein, which is a broad-spectrum tyrosine kinase inhibitor, has been shown to decrease HIF-1α protein accumulation. nih.gov Given that many protein kinases are involved in signaling cascades that affect HIF-1, this highlights a potential, though unconfirmed, area of investigation for benzamide compounds.

Anti-biofilm Formation Mechanisms

Biofilm formation is a defense mechanism for microorganisms, creating a structured community of cells enclosed in a self-produced polymeric matrix, which adheres to surfaces. nih.gov This structure confers significant resistance to antimicrobial agents and the host immune system, making biofilm-related infections difficult to treat. nih.govacs.org The development of agents that can inhibit or disrupt biofilm formation is a critical strategy to combat antimicrobial resistance. mdpi.com

While direct studies on the anti-biofilm mechanisms of this compound are limited, research on structurally related benzamides and other small molecules reveals several common strategies for biofilm inhibition. farmaciajournal.com These mechanisms often target key stages of biofilm development, from initial attachment to maturation and dispersal.

A primary mechanism is the inhibition of quorum sensing (QS) . mdpi.comnih.gov QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, which is crucial for biofilm formation. nih.gov Some compounds, including halogenated furanones and derivatives of acylated homoserine lactones, have been shown to interfere with QS signaling, thereby preventing the coordinated development of biofilms. nih.gov

Another mechanism involves the disruption of the bacterial membrane or the inhibition of enzymes essential for its integrity. mdpi.com Lantibiotics, for example, are peptides that can form pores in bacterial membranes, leading to the dissipation of transmembrane potential and the release of cytoplasmic contents. mdpi.com

Interference with bacterial adhesion to surfaces is also a key strategy. Some C-glycosidic compounds have demonstrated an ability to inhibit lectins, such as LecB in Pseudomonas aeruginosa, which are crucial for the initial attachment and cell-to-cell adhesion required for biofilm integrity. acs.org Furthermore, some small molecules are believed to inhibit bacterial regulatory systems, interfering with diverse processes necessary for biofilm formation. farmaciajournal.com

The table below summarizes potential anti-biofilm mechanisms that could be relevant for benzamide derivatives.

MechanismDescriptionExample Target
Quorum Sensing Inhibition Interference with bacterial cell-to-cell communication pathways that regulate biofilm-related gene expression.Acylated Homoserine Lactone (AHL) signaling
Inhibition of Adhesion Preventing the initial attachment of bacteria to surfaces or to each other.Bacterial lectins (e.g., LecB), fimbriae
Membrane Disruption Compromising the integrity of the bacterial cell membrane, leading to cell death or dysfunction.Cell membrane potential
Enzyme Inhibition Blocking enzymes essential for the synthesis of the extracellular polymeric substance (EPS) matrix.Glycosyltransferases
Efflux Pump Inhibition Blocking pumps that bacteria use to expel antimicrobial agents, which can also play a role in biofilm tolerance.MexAB-OprM pumps in P. aeruginosa

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Position and Nature on Biological Potency

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies reveal that even minor modifications can lead to significant changes in potency and selectivity. psu.eduwalshmedicalmedia.com

For a series of benzanilide (B160483) histone deacetylase inhibitors, the presence of a substituent at the 2'-position of the anilide ring (equivalent to the 2-amino group in the target compound) was found to be essential for inhibitory activity. psu.edu Both amino and hydroxy groups at this position were effective, suggesting a role in hydrogen bonding or electrostatic interactions with the enzyme. psu.edu In contrast, moving the amino group to the 3' or 4' position resulted in a loss of activity. psu.edu

The nature of the substituent is also critical. In studies of benzamides substituted with quinoline-linked 1,2,4-oxadiazole, it was found that electron-withdrawing groups, such as 3-CF₃ or 3,4-dichloro substitutions on the benzene (B151609) ring, led to superior fungicidal activity compared to other groups. mdpi.com Similarly, for 2-aminobenzamide derivatives evaluated for antimicrobial activity, the introduction of a chloro substituent at position 5 of the 2-aminobenzamide core enhanced activity against mycobacterial strains. researchgate.net This suggests that the electronic properties of the substituents significantly modulate the biological effect.

Steric factors also play an important role. For the benzanilide histone deacetylase inhibitors, the steric bulk of substituents at the 3' and 4' positions of the anilide moiety was found to be a key determinant of interaction with the enzyme, whereas the electronic influence was less significant. psu.edu In the case of this compound, the para-position of the methyl group on the benzyl (B1604629) ring is a specific structural feature that influences its interaction with biological targets.

The following table summarizes SAR findings for various benzamide analogues from the literature.

Base ScaffoldSubstituent ModificationPositionEffect on ActivityReference
BenzanilideAmino group2'Essential for activity psu.edu
BenzanilideAmino group3' or 4'Loss of activity psu.edu
2-AminobenzamideChloro group5Enhanced antimycobacterial activity researchgate.net
BenzamideElectron-withdrawing groups (e.g., CF₃, Cl)3 or 3,4Increased fungicidal activity mdpi.com

Role of Specific Functional Groups (e.g., Amino, Methyl, Amide Linkage)

The distinct biological profile of this compound is dictated by the interplay of its key functional groups: the 2-amino group, the amide linkage, and the 4-methylbenzyl group.

Amino Group: The ortho-amino group on the benzamide core is a critical determinant of activity in many related compounds. psu.edu Its position enables it to act as a hydrogen bond donor and participate in intramolecular hydrogen bonding with the amide carbonyl oxygen, which can enforce a specific, biologically active conformation. smolecule.com This feature is often indispensable for binding to enzyme active sites or receptors. psu.edu

Amide Linkage: The benzamide backbone, characterized by the amide linkage (-CONH-), serves as a rigid and planar scaffold that correctly orients the aromatic rings for interaction with biological targets. ontosight.ai The N-H and C=O groups of the amide are excellent hydrogen bond donors and acceptors, respectively, and are frequently involved in key binding interactions within protein targets. acs.org

Methyl Group: The 4-methyl group on the N-benzyl substituent also contributes significantly to the molecule's activity profile. It introduces a hydrophobic character that can influence solubility and interactions with hydrophobic pockets in target proteins. smolecule.com Its position and size also impart steric effects that can enhance binding selectivity and potency compared to unsubstituted or differently substituted analogues. lookchem.com

Impact of Molecular Design on Activity and Selectivity

The molecular design of benzamide analogues is a key strategy in medicinal chemistry to optimize therapeutic properties. By systematically modifying the core structure of a hit compound like this compound, researchers can enhance biological activity, improve selectivity, and fine-tune pharmacokinetic profiles. nih.govacs.org

One common design strategy involves modifying the linker between aromatic rings. In a series of potential tyrosine kinase inhibitors, a 4-(aminomethyl)benzamide (B1271630) fragment was used as a flexible linker, which allowed the molecule to adopt a favorable geometry to bind to the active site of a mutant kinase. nih.gov This demonstrates how linker modification can overcome resistance mechanisms.

Another approach is the substitution of the aromatic rings with various functional groups to modulate electronic and steric properties. The design of novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of glucokinase showed that analogues bearing an N-(2-methylphenyl) sulfonamide moiety exhibited the highest activity, while other substitutions led to moderate or poor activity. japsonline.com This highlights the sensitivity of biological targets to specific substitution patterns.

Furthermore, computational chemistry and X-ray crystallography are now integral to molecular design. acs.org These tools allow for the rational design of analogues based on a detailed understanding of the protein-inhibitor interactions. For a series of 2-aminobenzamide inhibitors of Heat Shock Protein 90 (Hsp90), computational modeling and X-ray analysis guided the design of optimized analogues with nanomolar potency and high selectivity. acs.org

Correlation between Computational and Experimental Biological Findings

In modern drug discovery, a synergistic approach combining computational (in silico) modeling and experimental (in vitro) testing is crucial for efficiently identifying and optimizing lead compounds. acs.orgmdpi.com For benzamide derivatives, this dual approach has been successfully applied to understand SAR and predict biological activity.

Computational methods such as molecular docking are used to predict the binding modes and affinities of ligands within the active site of a target protein. In a study of 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors, molecular docking results for one analogue showed a favorable geometry that allowed it to bypass a bulky residue in a mutant kinase, explaining its observed activity. nih.gov

Density Functional Theory (DFT) is another powerful tool used to calculate the electronic and geometric properties of molecules. mdpi.com In a study of a 4-amino-N-[2 (diethylamino) ethyl]benzamide complex, DFT calculations were used to determine the ground state electronic characteristics. The theoretical ¹H-NMR and vibrational frequencies showed a strong correlation with the experimental data, validating the computational model. mdpi.com This model was then used to analyze the HOMO-LUMO energy gap and molecular electrostatic potential, providing insights into the molecule's reactivity and stability. mdpi.com

This correlation between computational predictions and experimental results is a powerful asset. It not only provides a mechanistic basis for the observed biological activities but also guides the rational design of new, more potent, and selective analogues, thereby accelerating the drug development process. acs.orgchemrxiv.org

Applications of 2 Amino N 4 Methylbenzyl Benzamide in Chemical Biology and Material Science

Utilization as a Biochemical Probe

While the broader class of benzamide (B126) derivatives has been investigated for their potential as biochemical probes to study enzyme interactions and protein functions, specific research on 2-amino-N-(4-methylbenzyl)benzamide in this capacity is not extensively documented in publicly available literature. The fundamental structure of benzamides allows them to interact with biological macromolecules, offering a basis for designing probes to investigate biological systems.

Probing Enzyme Activity

The general class of 2-aminobenzamides has been recognized for its potential to interact with enzymes. mdpi.com For instance, 2-aminobenzamide (B116534) and its derivatives are known to be efficient inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. mdpi.com Furthermore, some benzamide derivatives have been explored for their ability to modulate the activity of enzymes involved in cancer progression and inflammation. However, specific studies detailing the use of this compound as a direct probe for monitoring enzyme activity are limited.

Investigating Protein-Ligand Interactions

Role as a Versatile Synthetic Intermediate

The primary and most well-documented application of this compound is its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an amide linkage, makes it a valuable building block for the construction of a variety of heterocyclic and complex organic molecules.

Precursor for Complex Organic Molecules

The synthesis of this compound itself can be achieved through methods such as the condensation of 2-aminobenzoic acid with 4-methylbenzylamine (B130917). ontosight.ai A notable application of this compound is as a precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. acs.org The general strategy involves the reaction of a 2-aminobenzamide derivative with a suitable one-carbon source to construct the quinazolinone ring. For instance, a study demonstrated a photo-induced, one-pot synthesis of 2-aminobenzamides, which were then utilized in the preparation of quinazolinone derivatives.

Additionally, 2-aminobenzamides can be transformed into 1,2,3-benzotriazin-4(3H)-ones through diazotization and subsequent cyclization. researchgate.net This highlights the compound's utility in creating diverse heterocyclic scaffolds.

Building Block in Medicinal Chemistry Research and Drug Development Precursors

The benzamide scaffold is a common feature in many pharmacologically active compounds, and this compound serves as a key starting material in medicinal chemistry research. ontosight.aiontosight.aiwalshmedicalmedia.com Derivatives of 2-aminobenzamide have been investigated for a range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

For example, a series of novel 2-aminobenzamide derivatives were synthesized and showed promising antimicrobial activity. nih.gov Although this study did not specifically use the 4-methylbenzyl derivative, it underscores the potential of the 2-aminobenzamide core in developing new anti-infective agents. Another area of interest is in the development of anticancer agents. The broader class of benzamides has been explored for their potential to inhibit enzymes like histone deacetylases (HDACs), which are crucial targets in cancer therapy. ontosight.ai

The structural framework of this compound provides a template that can be systematically modified to optimize biological activity and pharmacokinetic properties, making it a valuable precursor in the early stages of drug discovery.

Contributions to Polymer and Functional Material Development

The application of this compound in polymer and functional material science is an emerging area with limited specific research currently available. However, the inherent chemical functionalities of 2-aminobenzamide derivatives suggest their potential utility in this field.

The presence of both an amino group and an amide linkage allows these molecules to act as monomers or building blocks for the synthesis of polymers. For instance, 2-aminobenzamides can be used as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific properties of the resulting polymer can be tuned by the choice of the substituents on the benzamide core.

While direct research on polymers derived from this compound is not prominent, the foundational knowledge of polymer chemistry suggests its potential as a monomer. The amide groups can participate in hydrogen bonding, which can influence the mechanical and thermal properties of the resulting polymers. Furthermore, the aromatic rings can engage in π-π stacking interactions, contributing to the material's structural organization and electronic properties.

Other Specialized Chemical Applications (e.g., Dye Synthesis)

The chemical structure of this compound, specifically the presence of a primary aromatic amine, makes it a theoretical candidate for use in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).

The synthesis of an azo dye from this compound would typically involve a two-step process:

Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is usually achieved by reacting the compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. This electrophilic substitution reaction forms the stable azo bond, creating the colored dye molecule.

While there is a lack of specific literature detailing the synthesis of azo dyes from this compound, the fundamental principles of organic chemistry support this potential application. The properties of the resulting dye, such as its color and fastness, would be dependent on the specific coupling component used.

Table 3: Theoretical Synthesis of an Azo Dye from this compound

StepReactantsConditionsProduct
1. DiazotizationThis compound, Sodium Nitrite, Hydrochloric Acid0-5 °C2-(N-(4-methylbenzyl)carbamoyl)benzenediazonium chloride
2. Azo Coupling2-(N-(4-methylbenzyl)carbamoyl)benzenediazonium chloride, PhenolAlkaline conditionsAzo dye derivative

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-N-(4-methylbenzyl)benzamide to achieve higher yields and purity?

  • Methodology :

  • Use multi-step synthesis routes starting from 2-aminobenzoic acid and 4-methylbenzylamine. Key steps include coupling reactions (e.g., using carbodiimide catalysts like EDC/HOBt) and purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
  • Optimize reaction conditions: Control temperature (e.g., 0–5°C for coupling), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of acid to amine).
  • Monitor purity using TLC and confirm via melting point analysis (reported range: 118–168°C for analogous compounds) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.8 ppm, NH2_2 at δ 5.2–5.5 ppm) and 13C^{13}C-NMR (amide carbonyl at ~168 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 255.1 for C15_{15}H16_{16}N2_2O) .
  • Infrared (IR) : Identify key functional groups (amide C=O stretch at ~1650 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological efficacy of this compound derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with substituents at the benzamide core (e.g., electron-withdrawing groups like Cl or NO2_2 at the 4-position) to assess effects on enzyme inhibition .
  • Biological Assays : Use in vitro models (e.g., cancer cell lines or microbial cultures) to compare IC50_{50} values. For example, fluorinated analogs show enhanced antitumor activity (IC50_{50} < 10 µM) .
  • Computational Docking : Employ tools like AutoDock to predict binding affinities to targets (e.g., thrombin or kinases) .

Q. What crystallographic strategies are effective in resolving the 3D structure of this compound?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELX software for structure refinement, focusing on hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Data Collection : Optimize resolution (<1.0 Å) using synchrotron radiation. Analyze torsion angles to confirm planarity of the benzamide core .

Q. How can researchers resolve contradictions in reported biological activity data for benzamide analogs?

  • Methodology :

  • Orthogonal Validation : Replicate assays across multiple labs using standardized protocols (e.g., MTT for cytotoxicity, agar dilution for antimicrobial activity) .
  • Meta-Analysis : Compare data from PubChem and peer-reviewed studies, adjusting for variables like solvent (DMSO vs. saline) or cell line specificity .
  • Statistical Tools : Apply ANOVA to assess significance of differences in IC50_{50} values across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.